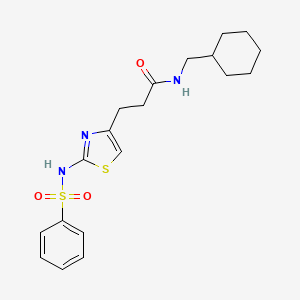

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide

CAS No.: 1040641-12-0

Cat. No.: VC11941922

Molecular Formula: C19H25N3O3S2

Molecular Weight: 407.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040641-12-0 |

|---|---|

| Molecular Formula | C19H25N3O3S2 |

| Molecular Weight | 407.6 g/mol |

| IUPAC Name | 3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)propanamide |

| Standard InChI | InChI=1S/C19H25N3O3S2/c23-18(20-13-15-7-3-1-4-8-15)12-11-16-14-26-19(21-16)22-27(24,25)17-9-5-2-6-10-17/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,20,23)(H,21,22) |

| Standard InChI Key | GXFQNIUWGQVBJL-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |

| Canonical SMILES | C1CCC(CC1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |

Introduction

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide is a complex organic compound that belongs to the class of benzenesulfonamides. It features a thiazole ring linked to a benzenesulfonamide moiety and a propanamide group with a cyclohexylmethyl substituent. This compound exhibits unique structural features that may contribute to its biological activity and potential applications in medicinal chemistry.

Structural Features and Synthesis

The molecular structure of 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide includes a thiazole ring, a sulfonamide group attached to a benzene ring, and a propanamide group. The synthesis typically involves multi-step organic reactions, which may require optimization to improve yield and purity. Common reagents used include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Synthesis Steps:

-

Formation of the Thiazole Ring: This step often involves the reaction of appropriate precursors to form the thiazole core.

-

Introduction of the Sulfonamide Moiety: The sulfonamide group is typically introduced through a reaction involving a sulfonyl chloride and an amine.

-

Attachment of the Propanamide Group: This involves the reaction of the thiazole-sulfonamide intermediate with a propanoyl chloride or similar reagent.

Biological Activities and Potential Applications

Thiazole derivatives, including compounds similar to 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)propanamide, are known for their potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Additionally, these compounds have been studied for their potential anticancer properties, targeting specific enzymes involved in cancer cell proliferation.

Key Chemical Reactions:

-

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions.

-

Oxidation: The sulfonamide group may undergo oxidation reactions with strong oxidizing agents.

-

Substitution: Nucleophilic substitution reactions can occur at the propanamide group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume